6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine ring system substituted with a piperazine moiety and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the pyrimidine and purine intermediates. The key steps include:
Preparation of 6-ethyl-5-fluoropyrimidin-4-yl intermediate: This involves the reaction of ethyl and fluorine-containing reagents with pyrimidine under controlled conditions.
Formation of the piperazine derivative: The pyrimidine intermediate is then reacted with piperazine to form the piperazine-substituted pyrimidine.
Coupling with purine:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
- 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
- 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
Uniqueness
What sets 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine apart from similar compounds is its specific substitution pattern and the presence of the methoxyethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H23FN8O |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C18H23FN8O/c1-3-13-14(19)16(21-10-20-13)25-4-6-26(7-5-25)17-15-18(23-11-22-17)27(12-24-15)8-9-28-2/h10-12H,3-9H2,1-2H3 |
InChI Key |
MKRVCDKWKGYFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC)F |
Origin of Product |
United States |
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